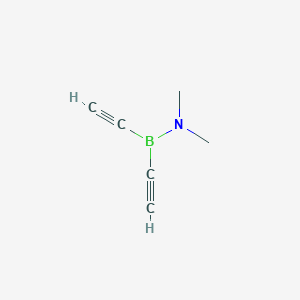
1,1-Diethynyl-N,N-dimethylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethynyl-N,N-dimethylboranamine is an organoboron compound characterized by the presence of ethynyl groups attached to a boron atom, along with dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethynyl-N,N-dimethylboranamine typically involves the reaction of a boron-containing precursor with ethynyl-containing reagents. One common method is the reaction of N,N-dimethylboranamine with acetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethynyl-N,N-dimethylboranamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl or other alkyl groups.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alkylated derivatives.
Scientific Research Applications
1,1-Diethynyl-N,N-dimethylboranamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs or as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Diethynyl-N,N-dimethylboranamine involves its interaction with molecular targets through its boron and ethynyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethylenediamine: This compound features similar amine groups but lacks the ethynyl groups.
1,1-Dichloro-N,N-dimethylboranamine: This compound has chlorine atoms instead of ethynyl groups.
Uniqueness
1,1-Diethynyl-N,N-dimethylboranamine is unique due to the presence of ethynyl groups attached to the boron atom. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
62627-83-2 |
|---|---|
Molecular Formula |
C6H8BN |
Molecular Weight |
104.95 g/mol |
IUPAC Name |
N-diethynylboranyl-N-methylmethanamine |
InChI |
InChI=1S/C6H8BN/c1-5-7(6-2)8(3)4/h1-2H,3-4H3 |
InChI Key |
WPTFYNHOJRZJOL-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(C#C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



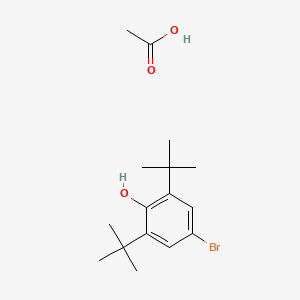
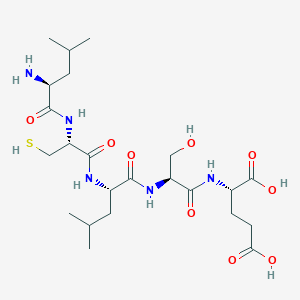
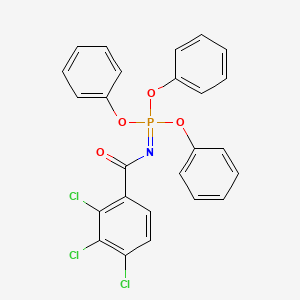
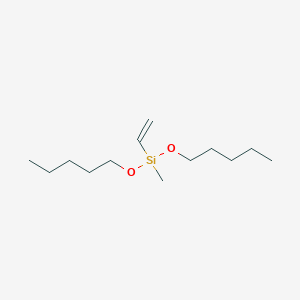
![2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide](/img/structure/B14519772.png)
![N-[2-([2,3'-Biquinolin]-2'-yl)cyclohexylidene]hydroxylamine](/img/structure/B14519784.png)
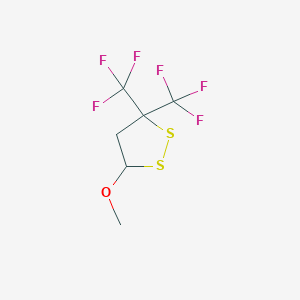
![1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine](/img/structure/B14519794.png)
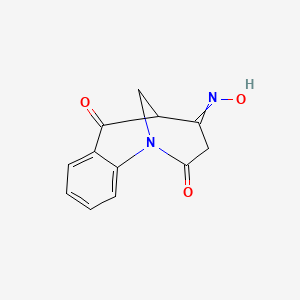
![(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14519814.png)
![4-[(17-Carboxyheptadecyl)oxy]benzoic acid](/img/structure/B14519821.png)
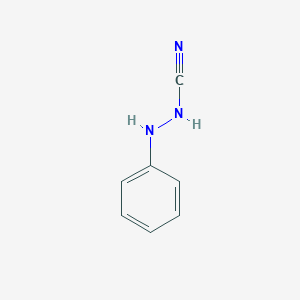
![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
